N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
Description
N'-(4-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a thiophen-2-yl group and at position 4 with a carbohydrazide moiety linked to a 4-methoxybenzo[d]thiazole ring.
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-28-17-8-4-9-19-20(17)24-22(30-19)26-25-21(27)14-12-16(18-10-5-11-29-18)23-15-7-3-2-6-13(14)15/h2-12H,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHVPPOOZJUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound known for its diverse biological activities, primarily in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its synthesis, molecular interactions, and potential therapeutic applications.
Structural Characteristics
The compound features a quinoline core substituted with a methoxybenzo[d]thiazole and a thiophene moiety. The presence of multiple functional groups enhances its reactivity and potential therapeutic applications. The structural formula can be summarized as follows:
| Component | Structural Features |
|---|---|
| Quinoline Core | Central structure with potential for various substitutions |
| Methoxy Group | Enhances solubility and biological activity |
| Thiazole Ring | Known for antimicrobial properties |
| Thiophene Moiety | Contributes to anticancer activity |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Quinoline Core : Utilizing starting materials that contain the quinoline structure.
- Substitution Reactions : Introducing the methoxybenzo[d]thiazole and thiophene moieties through nucleophilic substitution.
- Hydrazine Reaction : The carbohydrazide group is formed by reacting hydrazine derivatives with the synthesized quinoline derivative.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, including those resistant to existing antibiotics. The following table summarizes relevant findings:
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Effective against resistant strains |
| Similar Quinoline Derivatives | C. difficile | Potent antibacterial activity in vivo |
Studies have shown that the quinoline and thiazole rings are crucial for antimicrobial efficacy, potentially blocking bacterial lipid biosynthesis or interfering with other vital processes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. The following findings highlight its potential:
- In Vitro Studies : this compound demonstrated significant cytotoxicity against MCF7 cells, indicating its potential as an anticancer agent.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Case Studies
Several studies have documented the biological activity of related compounds, reinforcing the potential of this compound:
- Antimicrobial Efficacy : A study reported a series of quinoline derivatives with potent antibacterial activity against multidrug-resistant strains, suggesting that modifications similar to those in this compound could enhance effectiveness .
- Anticancer Potential : Another investigation focused on thiazole derivatives demonstrated significant anticancer properties, emphasizing the importance of structural features in enhancing bioactivity .
Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with biological targets. These studies typically involve:
Comparison with Similar Compounds
The compound’s structural uniqueness and functional versatility can be contextualized by comparing it to derivatives with modified substituents or core frameworks. Below is a detailed analysis:
Substituent Modifications on the Benzo[d]thiazole Ring
Variations in the benzo[d]thiazole substituent significantly influence physicochemical properties and bioactivity:
*Estimated based on analog data.
Key Insights :
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility and π-electron density, favoring interactions with electron-deficient biological targets.
- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and hydrophobic binding but may reduce aqueous solubility.
- Bulky Substituents (e.g., SO₂-morpholine) : Increase steric hindrance but improve target specificity through tailored hydrogen bonding .
Core Structure Variations
Replacement of the quinoline or thiophene moieties alters bioactivity profiles:
Key Insights :
- Quinoline Derivatives: Demonstrated broad-spectrum antibacterial activity, likely due to DNA intercalation or enzyme inhibition .
- Thiazole/Triazole Hybrids : Exhibit potent anticancer and antifungal effects, attributed to thiol-mediated redox modulation .
- Chiral Malonates : Highlight the role of stereochemistry in optimizing therapeutic efficacy .
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
